molecular formula C16H15NO4 B5714750 methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate

methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate

Cat. No. B5714750
M. Wt: 285.29 g/mol
InChI Key: CCZNOOYJSVZWFE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate (MFA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MFA is a member of the benzoate ester family and has a molecular weight of 329.35 g/mol.

Mechanism of Action

The mechanism of action of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell proliferation and survival. methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. In addition to its anticancer effects, methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has also been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate in lab experiments is its potent antiproliferative activity against various cancer cell lines. methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has been shown to exhibit selective toxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate. One potential direction is the optimization of the synthesis method to achieve higher yields and purity of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate. Another direction is the development of more efficient drug delivery systems for methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate, such as nanoparticle-based drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate and its potential applications in various research fields.

Synthesis Methods

Methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate can be synthesized using a multistep reaction process that involves the condensation of 3-(2-furyl)acrylic acid with 2-amino-3-methylbenzoic acid. The resulting intermediate product is then esterified using methanol and sulfuric acid to obtain methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate. This synthesis method has been optimized to achieve high yields and purity of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate.

Scientific Research Applications

Methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has been used extensively in various scientific research fields due to its unique chemical properties. One of the primary applications of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate is in the field of medicinal chemistry, where it has been used as a lead compound for the development of new drugs. methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
In addition to its medicinal chemistry applications, methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has also been used in the field of organic chemistry as a building block for the synthesis of more complex molecules. methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has been used as a key intermediate in the synthesis of various natural products, including alkaloids and terpenes.

properties

IUPAC Name

methyl 3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-13(16(19)20-2)6-3-7-14(11)17-15(18)9-8-12-5-4-10-21-12/h3-10H,1-2H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZNOOYJSVZWFE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C=CC2=CC=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)/C=C/C2=CC=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-2-methylbenzoate

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